N,N'-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide
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Overview
Description
N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide is a compound that has garnered significant interest in the field of photodynamic therapy. This compound is known for its aggregation-induced emission properties and its ability to generate reactive oxygen species, making it a promising candidate for various scientific applications .
Preparation Methods
The synthesis of N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide involves several steps. One common method includes the reduction of phenazine followed by alkylation and subsequent reactions with Grignard reagents . The reaction conditions typically involve the use of solvents like dichloromethane and piperidine, with the reactions carried out under an inert atmosphere at elevated temperatures .
Chemical Reactions Analysis
N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong electron donors and acceptors to enhance intramolecular charge transfer intensity . Major products formed from these reactions often include derivatives with enhanced photodynamic properties .
Scientific Research Applications
This compound has been extensively studied for its applications in photodynamic therapy, particularly under hypoxic conditions. It has shown promise in generating reactive oxygen species that can inhibit the growth of cancer cells . Additionally, its aggregation-induced emission properties make it useful in cellular imaging and other biological applications .
Mechanism of Action
The mechanism by which N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide exerts its effects involves the generation of reactive oxygen species such as superoxide anions and hydroxyl radicals. These reactive species can induce cell death in cancer cells by damaging cellular components . The compound’s ability to target mitochondria further enhances its efficacy in photodynamic therapy .
Comparison with Similar Compounds
N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide can be compared to other similar compounds such as N,N’-diphenyl-dihydrophenazine and its ortho-dimethyl-substituted derivatives. These compounds also exhibit aggregation-induced emission properties and are used in photodynamic therapy . N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide stands out due to its enhanced ability to generate reactive oxygen species and its superior performance under hypoxic conditions .
Properties
CAS No. |
61228-22-6 |
---|---|
Molecular Formula |
C28H24N4O2 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(7-acetamido-5,10-diphenylphenazin-2-yl)acetamide |
InChI |
InChI=1S/C28H24N4O2/c1-19(33)29-21-13-15-25-27(17-21)31(23-9-5-3-6-10-23)26-16-14-22(30-20(2)34)18-28(26)32(25)24-11-7-4-8-12-24/h3-18H,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
JWMJJXQNQJOZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C3=C(N2C4=CC=CC=C4)C=CC(=C3)NC(=O)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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